![molecular formula C8H6Cl2O3S B1459624 5-(Chlorosulfonyl)-2-methylbenzoyl chloride CAS No. 1426437-45-7](/img/structure/B1459624.png)
5-(Chlorosulfonyl)-2-methylbenzoyl chloride
Overview
Description
Chlorosulfonyl isocyanate (CSI) is a chemical compound with the formula ClSO2NCO . It is a versatile reagent in organic synthesis . It is a colorless liquid and reacts violently with water .
Synthesis Analysis
CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .Molecular Structure Analysis
The structure of CSI is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
CSI has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .Physical And Chemical Properties Analysis
CSI is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/cm3 , a melting point of -44 °C , and a boiling point of 107 °C . It is insoluble in water .Scientific Research Applications
Crystal Structure Analysis
5-(Chlorosulfonyl)-2-methylbenzoyl chloride has been used in the analysis of crystal structures. For instance, the molecular and crystal structure of 5-amino-3-(N-p-methylbenzoyl-N-p-toluenesulfonyl)amino-1-phenyl-1,2,4-triazole was determined using this compound (Chernyshev et al., 2007).
Synthesis of Bioactive Compounds
It plays a role in the synthesis of bioactive compounds. Research on the synthesis and transformations of 5-isoxazolylsulfonyl chlorides, which are used for constructing prospective bioactive compounds, involved this compound (Lebed' et al., 2017).
Educational Application in Laboratory Experiments
This compound is also used in educational laboratory experiments. A study demonstrated its use in a laboratory experiment where students synthesized 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, teaching them selective C-acylation (Kurteva & Petrova, 2015).
Development of Antimicrobial Agents
The compound is involved in the development of antimicrobial agents. For example, novel 2-substituted-3-methylbenzofuran derivatives, synthesized using this compound, showed significant antimicrobial activity (Abdel‐Aziz et al., 2009).
Inhibiting Parallel Side Reactions
It is utilized in processes that inhibit parallel side reactions, like in the synthesis of methyl 2-(chlorosulfonyl)benzoate (Yu et al., 2016).
Luminescent Rhenium(I) Tricarbonyl Complexes
The compound is used in synthesizing luminescent complexes, such as rhenium(I) tricarbonyl chloride complexes (Li et al., 2012).
Synthesis of Dibenzo-Condensed Oxathiazepinecarboxylic Acid
It's applied in the synthesis of new dibenzo-condensed oxathiazepinecarboxylic acid, starting from the methyl ester of 2,4-dichloro-5-chlorosulfonylbenzoic acid (Bychenkov et al., 2009).
Synthesis of Methyl 2-(p-toluenesulfonamido)benzoate
The title compound, C15H15NO4S, was synthesized by simple condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, using this compound (Zhang et al., 2010).
Mechanism of Action
Chlorosulfonyl Compounds
Chlorosulfonyl compounds, such as chlorosulfonyl isocyanate, are used in the synthesis of various organic compounds . They can undergo a variety of reactions, including addition, substitution, and condensation reactions . The chlorosulfonyl group in these compounds can act as an electrophile, reacting with nucleophiles in other molecules .
Mode of Action
The mode of action of chlorosulfonyl compounds generally involves the chlorosulfonyl group acting as an electrophile. This group can react with nucleophiles in other molecules, leading to the formation of new compounds . For example, in the chlorosulfonation of benzene, the chlorosulfonyl group reacts with the aromatic ring of benzene to produce a sulfonyl chloride .
Biochemical Pathways
The specific biochemical pathways affected by chlorosulfonyl compounds would depend on the specific compound and its targets. These compounds can potentially interfere with various biochemical processes due to their reactivity .
Result of Action
The result of the action of chlorosulfonyl compounds can vary widely, depending on the specific compound and its targets. These compounds can lead to the formation of new compounds through their reactions with other molecules .
Action Environment
The action of chlorosulfonyl compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the reaction of chlorosulfonyl compounds can be affected by the temperature, with different products being formed at different temperatures .
Safety and Hazards
properties
IUPAC Name |
5-chlorosulfonyl-2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIANSSSABWUTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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